REACTION_SMILES
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[CH3:19][C:20]([Cl:21])=[O:22].[CH3:1][c:2]1[n:3][o:4][c:5](-[c:7]2[c:8](-[c:13]3[cH:14][cH:15][cH:16][cH:17][cH:18]3)[n:9][c:10]([NH2:12])[s:11]2)[n:6]1>>[CH3:1][c:2]1[n:3][o:4][c:5](-[c:7]2[c:8](-[c:13]3[cH:14][cH:15][cH:16][cH:17][cH:18]3)[n:9][c:10]([NH:12][C:20]([CH3:19])=[O:22])[s:11]2)[n:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1noc(-c2sc(N)nc2-c2ccccc2)n1
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Name
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Type
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product
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Smiles
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CC(=O)Nc1nc(-c2ccccc2)c(-c2nc(C)no2)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |